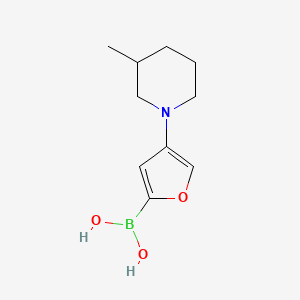
(4-(3-Methylpiperidin-1-yl)furan-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(3-Methylpiperidin-1-yl)furan-2-yl)boronic acid: is a boronic acid derivative with a molecular formula of C10H16BNO3 and a molecular weight of 209.05 g/mol . This compound is characterized by the presence of a furan ring substituted with a boronic acid group and a 3-methylpiperidin-1-yl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(3-Methylpiperidin-1-yl)furan-2-yl)boronic acid typically involves the reaction of 3-methylpiperidine with a furan derivative containing a boronic acid group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (4-(3-Methylpiperidin-1-yl)furan-2-yl)boronic acid can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the boronic acid group, forming various boronate esters.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Boronate esters are often formed using alcohols or phenols in the presence of a base.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Boronate esters.
Scientific Research Applications
Chemistry: (4-(3-Methylpiperidin-1-yl)furan-2-yl)boronic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of biologically active molecules. Its derivatives may exhibit antibacterial, antifungal, or anticancer properties .
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its ability to form stable boronate esters makes it useful in the development of sensors and other analytical tools .
Mechanism of Action
The mechanism of action of (4-(3-Methylpiperidin-1-yl)furan-2-yl)boronic acid largely depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group interacts with palladium catalysts to form carbon-carbon bonds. In biological systems, its derivatives may interact with specific enzymes or receptors, leading to various therapeutic effects .
Comparison with Similar Compounds
(E)-2-(1-Benzylpiperidin-4-yl)methylene-5,6-dimethoxyindan-1-one: This compound is structurally similar due to the presence of a piperidine ring but differs in its functional groups and overall structure.
4-(3-Methylpiperidin-1-yl)furan-2-boronic acid pinacol ester: This ester derivative shares the core structure but has different chemical properties due to the esterification.
Uniqueness: (4-(3-Methylpiperidin-1-yl)furan-2-yl)boronic acid is unique due to its combination of a furan ring and a boronic acid group, which provides it with distinct reactivity and versatility in various chemical reactions. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it particularly valuable in organic synthesis .
Properties
Molecular Formula |
C10H16BNO3 |
|---|---|
Molecular Weight |
209.05 g/mol |
IUPAC Name |
[4-(3-methylpiperidin-1-yl)furan-2-yl]boronic acid |
InChI |
InChI=1S/C10H16BNO3/c1-8-3-2-4-12(6-8)9-5-10(11(13)14)15-7-9/h5,7-8,13-14H,2-4,6H2,1H3 |
InChI Key |
IHDSBTNDTJBSSJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CO1)N2CCCC(C2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(But-3-yn-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13335094.png)
![[5,5'-Biisobenzofuran]-1,1',3,3'-tetrone, 6,6'-bis(trifluoromethyl)-](/img/structure/B13335102.png)
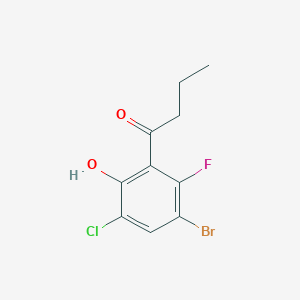
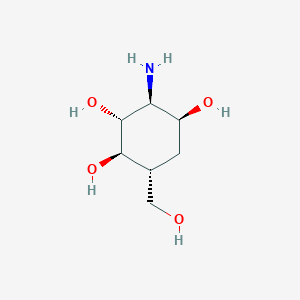
![7-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13335119.png)
![4,4-Difluoro-N-((S)-3-((1R,3R,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)adamantane-1-carboxamide](/img/structure/B13335122.png)
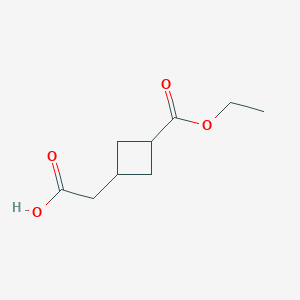


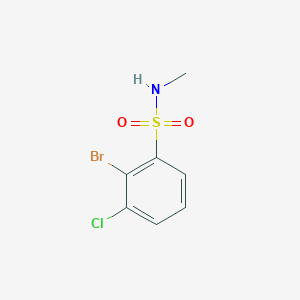
![N'-hydroxy-4-[(methylamino)methyl]benzene-1-carboximidamide](/img/structure/B13335146.png)
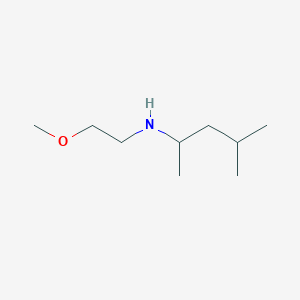
![3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B13335161.png)
